molecular formula C20H30N6O4 B1331080 Phenylalanyl-prolyl-arginine CAS No. 37553-80-3

Phenylalanyl-prolyl-arginine

Cat. No. B1331080
CAS RN: 37553-80-3
M. Wt: 418.5 g/mol
InChI Key: NTUPOKHATNSWCY-JYJNAYRXSA-N
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Description

Phenylalanyl-prolyl-arginine is a compound that has been evaluated as an alternative anticoagulant to lithium heparin for blood gas and whole-blood electrolyte analyses . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of substituted d-phenylalanines, which could be a part of Phenylalanyl-prolyl-arginine, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process is based on stereoselective oxidation and nonselective reduction .


Chemical Reactions Analysis

While specific chemical reactions involving Phenylalanyl-prolyl-arginine are not mentioned in the sources, the synthesis process mentioned earlier involves amination and chemoenzymatic deracemization .

Scientific Research Applications

1. Enzyme Assay Development

Phenylalanyl-prolyl-arginine, specifically in the form of L-Prolyl-L-phenylalanyl-L-arginine-alpha-naphthylester (Pro-Phe-Arg-NE), has been utilized in the development of sensitive assays for enzymes like kallikreins. This application is vital in clinical chemistry for detecting enzymes in human urine with high sensitivity. The use of Pro-Phe-Arg-NE enables the detection of minute concentrations of human urinary kallikrein, a significant advancement in enzyme assay methods (Hitomi, Niinobe, & Fujii, 1980).

2. Behavioral and Analgesic Studies

In neurobiological research, peptides like L-phenylalanyl-L-arginine have been investigated for their behavioral and analgesic effects when introduced into the central nervous system of mice. This research is crucial for understanding the central effects of specific peptides and their potential applications in neurological therapies or studies (Mrowiec, Plech, Siemion, & Herman, 1992).

3. Arginine Metabolism Studies

The role of arginine, a key component of phenylalanyl-prolyl-arginine, in various metabolic processes has been extensively studied. Arginine is known for its versatility in cellular functions, contributing to the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. These studies highlight the importance of arginine in health and disease, providing insights into its metabolic pathways and regulatory mechanisms (Wu & Morris, 1998).

4. Protein Modification Research

Phenylglyoxal, a reagent used for the chemical modification of arginine residues in proteins, has been a subject of research in the context of understanding protein structures and functions. Studies involving the reaction of phenylglyoxal with arginine residues have contributed significantly to the field of protein chemistry, aiding in the elucidation of protein functions and interactions (Takahashi, 1968).

5. Peptide Synthesis Research

The synthesis of peptides containing phenylalanyl-prolyl-arginine, such as L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-L-phenylalanyl-L-arginine, has been a focus in peptide research. This research contributes to the development of novel peptides with potential therapeutic applications and helps in understanding peptide structures and functions (Boissonnas, Guttmann, & Jaquenoud, 1960).

6. Cancer Research

The role of arginine in tumor cell metabolism, particularly in the context of arginine auxotrophy in certain cancers, has been a significant area of research. Understanding the arginine dependence of tumor cells has led to potential therapeutic strategies involving arginine deprivation, offering new avenues in cancer treatment (Patil, Bhaumik, Babykutty, Banerjee, & Fukumura, 2016).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUPOKHATNSWCY-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanyl-prolyl-arginine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
AH Schmaier, FJ Meloni, W Nawarawong, YP Jiang - Thrombosis research, 1992 - Elsevier
Recent studies from our laboratory indicate that purified kininogens are noncompetitive inhibitors of human α-thrombin but not PPACK-thrombin, binding to human washed platelets. In …
Number of citations: 13 www.sciencedirect.com
JL Aschner, JM Lennon… - … of Physiology-Lung …, 1990 - journals.physiology.org
… cu-Thrombin was reacted with lofold excess D-phenylalanyl-prolyl-arginine chloromethyl ketone (PPACK), an irreversible inhibitor that forms a covalent bond with thrombin’s active site, …
Number of citations: 44 journals.physiology.org
G Tans, J Rosing, MC Thomassen, MJ Heeb, RF Zwaal… - 1991 - ashpublications.org
… Phenylalanyl-prolylarginine chloromethylketone (PPACK) was obtained from Calbiochem (La Jolla, CA). Horse tendon collagen (type I) was from Hormon Chemie (Munich, Germany). …
Number of citations: 394 ashpublications.org
DD Ku - Journal of Pharmacology and Experimental …, 1987 - ASPET
… Similarly, synthetic thrombin inhibitor phenylalanyl-prolyl-arginine chloromethyl ketone (0.1 microM) also was capable of both inhibiting and reversing thrombin-induced vasoconstriction…
Number of citations: 20 jpet.aspetjournals.org
B Labarthe, P Théroux, M Angioï, M Ghitescu - Journal of the American …, 2005 - jacc.org
… A first study compared hirudin/PPACK (r-hirudin and D-phenylalanyl-prolyl-arginine chloromethyl ketone) with citrate as blood anticoagulant (16 patients), and a second control study …
Number of citations: 151 www.jacc.org
JM Pinheiro, TT Andersen… - American Journal of …, 1993 - journals.physiology.org
… Proteolytically active, but binding-impaired y-thrombin was a less potent vasodilator and proteolytitally inactive D-phenylalanyl-prolyl-arginine-chloromethyl ketone (PPACK)-ar-thrombin …
Number of citations: 9 journals.physiology.org
AJ Carter, WG Eisert, TH Mμller - Thrombosis and Haemostasis, 1987 - thieme-connect.com
… When the enzymic activity of thrombin was removed with phenylalanyl-prolyl-arginine chloromethyl ketone or dii sopr opyIfluorophosphate, thrombin lost its ability to stimulate the …
Number of citations: 0 www.thieme-connect.com
JL Baird, JA Raper - Journal of Neuroscience, 1995 - Soc Neuroscience
… The collapsing activity is inhibited by several different types of serine proteinase inhibitors, including the irreversible inhibitor PPACK (D-phenylalanyl-prolyl-arginine chloromethyl …
Number of citations: 30 www.jneurosci.org
WH Leung, AV Kaplan, GW Grant… - Coronary Artery …, 1991 - journals.lww.com
… PPACK (D-phenylalanyl-prolyl-arginine chloromethyl ketone), a potent and specific synthetic irreversible inlnibitor of thrombin, lhas been shown to be effective in preventing platelet …
Number of citations: 10 journals.lww.com
E Glusa, E Bretschneider, M Paintz - Naunyn-Schmiedeberg's archives of …, 1994 - Springer
… Catalytically inactivated thrombin by D-phenylalanyl-prolyl-arginine chloromethylketone (PPACK) was ineffective. The potent thrombin inhibitors hirudin (recombinant desulfatohirudin) …
Number of citations: 15 link.springer.com

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